5-Methoxyisoindolin-1-one

Description

The exact mass of the compound 5-Methoxyisoindolin-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methoxyisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

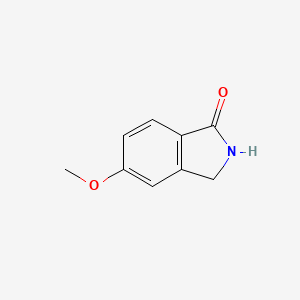

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXUPZRABQQCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622226 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-66-8 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxyisoindolin-1-one (CAS 22246-66-8): A Key Synthetic Intermediate

Introduction: The Isoindolinone Scaffold and the Role of 5-Methoxyisoindolin-1-one

The isoindolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Molecules incorporating this moiety have demonstrated utility as anticancer, anti-inflammatory, antiviral, and neuro-modulatory agents.[2] 5-Methoxyisoindolin-1-one (CAS: 22246-66-8) emerges as a crucial intermediate in this field, providing a versatile building block for the synthesis of more complex, biologically active molecules.[1][3] The strategic placement of the methoxy group at the 5-position not only influences the electronic properties of the aromatic ring but also offers a handle for further functionalization, making it a compound of significant interest to researchers in drug discovery and medicinal chemistry. This guide provides a comprehensive overview of its properties, a robust protocol for its synthesis, detailed analytical characterization, and a discussion of its potential in the development of novel therapeutics.

Section 1: Core Physicochemical and Safety Properties

Understanding the fundamental properties of a synthetic intermediate is paramount for its effective use in experimental design. The key characteristics of 5-Methoxyisoindolin-1-one are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 22246-66-8 | |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| IUPAC Name | 5-methoxy-2,3-dihydroisoindol-1-one | |

| Synonyms | 5-methoxy-1-isoindolinone | |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 160-161 °C | |

| Boiling Point | 428 °C at 760 mmHg | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in ethanol, methanol, chloroform, diethyl ether | [3] |

| Storage | Store at room temperature, sealed in a dry environment | |

| InChI Key | VVXUPZRABQQCKL-UHFFFAOYSA-N |

Safety and Handling Profile

As with any laboratory chemical, proper handling is essential. 5-Methoxyisoindolin-1-one is classified with the GHS07 pictogram, indicating it can be harmful.

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Section 2: Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for 5-Methoxyisoindolin-1-one are not extensively detailed, a robust and logical pathway can be constructed from established methodologies for related phthalides and their conversion to isoindolinones. The proposed synthesis begins with 4-methoxy-2-methylbenzoic acid, a readily available starting material.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 5-Methoxyisoindolin-1-one.

Protocol: Synthesis of 5-Methoxyisoindolin-1-one

This protocol is a self-validating system. The success of Step 1 can be confirmed by the disappearance of the methyl proton signal and the appearance of a benzylic bromide signal in ¹H NMR. The final product in Step 2 is validated by the appearance of the characteristic lactam N-H signal and mass spectrometry confirmation of the correct molecular weight.

Step 1: Benzylic Bromination of 4-Methoxy-2-methylbenzoic acid

-

Rationale: The first step involves a free-radical bromination at the benzylic position, which is activated by the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator like Azobisisobutyronitrile (AIBN) is required to start the reaction.

-

Methodology:

-

To a solution of 4-methoxy-2-methylbenzoic acid (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of AIBN (0.05 eq).

-

Reflux the mixture under inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-4-methoxybenzoic acid, which can be used in the next step without further purification.

-

Step 2: Ammonolysis and Intramolecular Cyclization

-

Rationale: The benzylic bromide is a good electrophile. Nucleophilic substitution with ammonia, followed by an intramolecular cyclization where the newly formed amine attacks the carboxylic acid carbonyl, forms the stable five-membered lactam ring. Using aqueous ammonia provides both the nucleophile and the basic conditions to facilitate the reaction.

-

Methodology:

-

Dissolve the crude 2-(bromomethyl)-4-methoxybenzoic acid from the previous step in a suitable solvent like Tetrahydrofuran (THF).

-

Add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

The resulting aqueous solution may precipitate the product. If not, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford 5-Methoxyisoindolin-1-one as a solid.

-

Section 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methoxy, and amide protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR will show nine distinct signals, including the characteristic lactam carbonyl carbon at the downfield end of the spectrum.[4][5]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.70 | d | 1H | H-7 |

| Aromatic | ~7.05 | d | 1H | H-4 |

| Aromatic | ~6.95 | dd | 1H | H-6 |

| Methylene | ~4.45 | s | 2H | -CH₂- |

| Methoxy | ~3.85 | s | 3H | -OCH₃ |

| Amide | ~6.5-7.5 | br s | 1H | -NH- |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~170.0 | C=O (C-1) |

| Aromatic | ~162.0 | C-OCH₃ (C-5) |

| Aromatic | ~145.0 | C-3a |

| Aromatic | ~126.0 | C-7a |

| Aromatic | ~125.0 | C-7 |

| Aromatic | ~115.0 | C-6 |

| Aromatic | ~108.0 | C-4 |

| Methoxy | ~55.7 | -OCH₃ |

| Methylene | ~46.0 | -CH₂- (C-3) |

Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

-

Rationale: Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak (M⁺˙) is expected at an m/z corresponding to the molecular weight (163).[6][7]

-

Expected Fragmentation:

-

Molecular Ion (M⁺˙): m/z = 163

-

Loss of H˙: [M-1]⁺ at m/z = 162

-

Loss of CO (decarbonylation): [M-28]⁺˙ at m/z = 135

-

Loss of OCH₃˙ (methoxy radical): [M-31]⁺ at m/z = 132

-

Section 4: Biological and Pharmacological Context

While 5-Methoxyisoindolin-1-one is primarily documented as a synthetic intermediate, its core structure is of high pharmacological relevance.[1] The isoindolinone scaffold is a key pharmacophore in drugs targeting a variety of diseases. The true value of this compound lies in its potential as a precursor for novel drug candidates.

Caption: Potential therapeutic areas accessible from 5-Methoxyisoindolin-1-one.

-

Anticancer Potential: Many isoindolinone derivatives exhibit potent anticancer activity. For instance, they form the core of molecules designed to inhibit the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[2] Derivatives of 5-methoxyindole have also shown significant antiproliferative activity.[2] This suggests that elaboration of the 5-Methoxyisoindolin-1-one scaffold could yield novel oncology drug candidates.

-

Central Nervous System (CNS) Applications: The isoquinolin-1(2H)-one and isoindolin-1-one scaffolds have been explored for their activity on CNS targets. Notably, derivatives have been identified as potent and selective positive ago-allosteric modulators (PAAMs) of the serotonin 5-HT₂C receptor, a target for treating obesity and other psychiatric disorders.[8] The presence of a methoxy group on the aromatic ring is a common feature in many CNS-active compounds, including psychedelics like 5-MeO-DMT, which act on serotonergic systems.[9] This structural similarity suggests that derivatives of 5-Methoxyisoindolin-1-one could be promising leads for new neurological drugs.

-

Anti-inflammatory and Antiviral Activity: The isoindolinone framework is present in compounds with reported anti-inflammatory and antiviral (including against RSV and HIV) properties.[2] This broad bioactivity underscores the versatility of the scaffold and the potential for discovering new agents in these therapeutic areas through modification of the core structure provided by 5-Methoxyisoindolin-1-one.

Conclusion

5-Methoxyisoindolin-1-one is more than a simple chemical; it is a gateway to a rich area of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for complex molecular architectures. While direct biological activity for this specific compound is not the primary focus, its structural relationship to a vast array of potent therapeutic agents marks it as a high-value intermediate. For researchers and drug development professionals, 5-Methoxyisoindolin-1-one represents a strategic starting point for the rational design and synthesis of next-generation therapeutics targeting cancer, neurological disorders, and infectious diseases. The protocols and data presented in this guide offer a solid foundation for leveraging its synthetic potential.

References

-

J&K Scientific. 5-Methoxy-2,3-dihydro-isoindol-1-one | 22246-66-8. Available from: [Link]

-

Supporting Information, General procedure for the synthesis of 2-olefin benzoic acid1. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy, 13, 2947–2967. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Mass Spectrometry. University of Arizona. Available from: [Link]

-

ChemBK. 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOL. Available from: [Link]

-

Pal, M., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

Moodie, G. F., et al. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2019(1), 184-239. Available from: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

- Lucchini, V. (1990). Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. EP0330625B1. Google Patents.

- Ge, C., et al. (2014). 5-substituted isoindoline compounds. EP2749559A1. Google Patents.

- CN110642770B. Preparation method of 5-methoxyindole. Google Patents.

-

NIST. 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. Available from: [Link]

-

Agrawal, P. K. (2012). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 7(10), 1934578X1200701. Available from: [Link]

-

University of Massachusetts Lowell. Interpretation of mass spectra. Available from: [Link]

- CN117858866A. Method for preparing tryptamine derivatives. Google Patents.

-

University of California, Los Angeles. Tables For Organic Structure Analysis. Available from: [Link]

-

Zuo, Z., et al. (2009). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. Synthetic Communications, 39(16), 2855-2861. Available from: [Link]

-

Michigan State University. Mass Spectrometry. Available from: [Link]

-

Yu, A. M., et al. (2011). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 12(8), 689-697. Available from: [Link]

-

University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

-

Ghaffari, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(12), 5283-5292. Available from: [Link]

-

Jiménez-Alonso, S., et al. (2024). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Beilstein Journal of Organic Chemistry, 20, 1162-1170. Available from: [Link]

-

Garscha, U., et al. (2014). Inhibition of 5-lipoxygenase as anti-inflammatory mode of action of Plectranthus zeylanicus Benth and chemical characterization of ingredients by a mass spectrometric approach. Journal of Ethnopharmacology, 151(3), 1116-1123. Available from: [Link]

-

May, F. C., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(13), 3045. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methoxy-2,3-Dihydro-Isoindol-1-One | CymitQuimica [cymitquimica.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uni-saarland.de [uni-saarland.de]

- 8. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of 5-Methoxyisoindolin-1-one

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Methoxyisoindolin-1-one for Drug Discovery Professionals

Abstract

5-Methoxyisoindolin-1-one is a heterocyclic compound built upon the privileged isoindolinone scaffold, a core structure present in numerous pharmacologically active agents.[1][2][3] The strategic placement of a methoxy group on the aromatic ring is known to modulate biological activity and provide vectors for further chemical modification.[1] A comprehensive understanding of its fundamental physicochemical properties is therefore a non-negotiable prerequisite for its exploration in any drug discovery pipeline. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its bioavailability, efficacy, and potential for toxicity.[4][5][6][7] This guide provides a detailed examination of the key physicochemical and spectroscopic characteristics of 5-Methoxyisoindolin-1-one, presenting not just data, but the rationale behind its measurement and its direct implications for drug development.

Chemical Identity and Molecular Structure

Establishing the unambiguous identity of a compound is the foundational first step in any scientific investigation. The core attributes of 5-Methoxyisoindolin-1-one are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-methoxy-2,3-dihydro-1H-isoindol-1-one | [8] |

| CAS Number | 22246-66-8 | [8][9] |

| Molecular Formula | C₉H₉NO₂ | [8][9] |

| Molecular Weight | 163.17 g/mol | [9] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)NC2 | - |

| InChI Key | VVXUPZRABQQCKL-UHFFFAOYSA-N | [8] |

| Physical Form | Solid | [8] |

The molecule's architecture, featuring a fused bicyclic system containing a lactam, an aromatic ring, and an ether, dictates its chemical behavior and interactions within a biological system.

Caption: 2D Chemical Structure of 5-Methoxyisoindolin-1-one.

Critical Physicochemical Properties for Drug Development

The journey of a drug from administration to its target is a complex process heavily influenced by its physicochemical profile. Optimizing properties like solubility, lipophilicity, and ionization is a central tenet of medicinal chemistry.[10]

A. Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of membrane permeability, plasma protein binding, and metabolic clearance. It is most often expressed as the partition coefficient (logP) or, more physiologically relevant for ionizable compounds, the distribution coefficient (logD).

-

Significance: An optimal lipophilicity (typically logP/D in the range of 1-3) is required to balance membrane permeability with aqueous solubility. Excessively high lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity, while low lipophilicity can hinder absorption across biological membranes.[5][10]

-

Experimental Protocol: Shake-Flask Method for logP Determination

-

Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Dosing: Prepare a stock solution of 5-Methoxyisoindolin-1-one in the aqueous buffer at a known concentration.

-

Partitioning: Add equal volumes of the compound-containing aqueous buffer and the saturated n-octanol to a screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and octanol phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).

-

-

Expertise & Trustworthiness: The shake-flask method remains the "gold standard" due to its direct measurement of partitioning. Using mutually saturated solvents is critical to prevent volume changes upon mixing, a common source of error. The protocol's validity hinges on a robust and specific analytical method (HPLC) to accurately quantify the analyte in each phase without interference.

B. Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentration in the blood to elicit a therapeutic effect. Poor solubility is a leading cause of failure in drug development.[7]

-

Significance: A compound must be in solution to be absorbed. Low solubility can lead to poor and erratic bioavailability, making it difficult to establish a reliable dose-response relationship.

-

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of 5-Methoxyisoindolin-1-one (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate, creating a serial dilution directly in the plate.

-

Precipitation Induction: Rapidly add aqueous buffer (PBS, pH 7.4) to all wells, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to equilibrate.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to buffer-only controls.

-

-

Expertise & Trustworthiness: This kinetic method mimics the "shock precipitation" that can occur when a drug formulated in a non-aqueous vehicle is administered into the aqueous environment of the GI tract or bloodstream. The use of a multi-point concentration curve allows for a precise determination of the solubility limit, rather than a simple "soluble/insoluble" binary output.

C. Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial as the charge state of a molecule dramatically affects its solubility, permeability, and target binding. 5-Methoxyisoindolin-1-one possesses a weakly acidic amide proton (N-H).

-

Significance: For the amide in 5-Methoxyisoindolin-1-one, the pKa is expected to be very high (~17), meaning it will be overwhelmingly in its neutral, non-ionized form at all physiological pH values. This simplifies ADME predictions, as pH-dependent shifts in solubility and permeability are not anticipated.

Caption: The influence of core physicochemical properties on ADME processes.

Spectroscopic Profile for Structural Verification

Spectroscopic techniques provide a molecular fingerprint, essential for confirming the identity, structure, and purity of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons (likely complex multiplets in the 6.8-7.8 ppm range), the methylene protons (-CH₂-) adjacent to the nitrogen (a singlet around 4.4 ppm), the methoxy protons (-OCH₃) (a sharp singlet around 3.8 ppm), and the amide proton (-NH-) (a broad singlet, potentially around 8.0-8.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon (~168-172 ppm), several distinct aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the methylene carbon (~45-50 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum serves to confirm functional groups. Characteristic absorption bands would be observed for the N-H stretch (~3200 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), aliphatic C-H stretches (~2950 cm⁻¹), and a strong, prominent C=O stretch for the lactam carbonyl (~1680 cm⁻¹).[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected exact mass for the protonated molecular ion [M+H]⁺ would be approximately 164.0706, corresponding to the formula C₉H₁₀NO₂⁺.

Conclusion and Forward Look

This guide has detailed the essential , providing both the theoretical importance and the practical experimental frameworks for their determination. The molecule's properties—moderate lipophilicity, likely low but measurable aqueous solubility, and a non-ionizable nature at physiological pH—paint the initial strokes of its drug-likeness profile. This foundational dataset is indispensable for researchers in medicinal chemistry and drug development. It enables rational decisions in hit-to-lead campaigns, guides formulation development, and provides the basis for building predictive in silico ADME models.[2][13] A thorough and early characterization of these properties is a critical investment, significantly de-risking the long and arduous path of drug discovery.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Kypreos, K. E. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- LookChem. (2023). What are the physicochemical properties of drug?

- Zhou, H., et al. (2013). SYNTHESIS OF 4-METHOXY AND 5-METHOXY SUBSTITUTED 7-AZA-ISOINDOLIN-1-ONES. HETEROCYCLES, Vol. 87, No. 10.

- Sigma-Aldrich. (n.d.). 5-Methoxyisoindolin-1-one | 22246-66-8.

- Singh, R., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega.

- Steinert, M., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PMC - NIH.

- ResearchGate. (n.d.). ADME properties of compounds 3a-h.

- Bioorganic & Medicinal Chemistry Letters. (2016). Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. PubMed.

- ResearchGate. (n.d.). ADME properties of potent synthesized compounds.

- Silva, T. V., et al. (n.d.).

- BTEC Applied Science. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- Le, T. N., et al. (n.d.).

- PubChem. (n.d.). 5-Methoxyindan-1-one | C10H10O2 | CID 78787.

- Moldb. (n.d.). 22246-66-8 | 5-Methoxyisoindolin-1-one.

- Popiołek, Ł., et al. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Wiley Online Library. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Shultz, M. D. (n.d.).

- Frontiers. (2024).

- MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. What are the physicochemical properties of drug? [lookchem.com]

- 8. 5-Methoxyisoindolin-1-one | 22246-66-8 [sigmaaldrich.com]

- 9. 22246-66-8 | 5-Methoxyisoindolin-1-one - Moldb [moldb.com]

- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

5-Methoxyisoindolin-1-one: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 5-Methoxyisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core molecular features, characterization data, plausible synthetic routes, and potential applications, while maintaining a clear distinction between established data and scientifically-grounded predictions where experimental results are not publicly available.

Molecular Structure and Physicochemical Properties

5-Methoxyisoindolin-1-one belongs to the isoindolinone class of compounds, which are characterized by a fused bicyclic system consisting of a benzene ring and a γ-lactam ring. The presence of a methoxy group at the 5-position of the aromatic ring significantly influences the molecule's electronic properties and potential for intermolecular interactions.

The fundamental structure consists of an aromatic benzene ring fused to a five-membered pyrrolidinone ring. The key functional groups are the lactam (a cyclic amide) and the methoxy ether attached to the aromatic core.

Caption: Molecular structure of 5-Methoxyisoindolin-1-one.

Table 1: Core Physicochemical Properties of 5-Methoxyisoindolin-1-one

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.18 g/mol | |

| IUPAC Name | 5-methoxy-2,3-dihydroisoindol-1-one | |

| CAS Number | 22246-66-8 | |

| Physical Form | Solid | |

| Melting Point | 160-161 °C | |

| Boiling Point | 428 °C at 760 mmHg (Predicted) | |

| Purity | ≥97% (Commercially available) | |

| Storage | Sealed in dry, room temperature |

Synthesis of 5-Methoxyisoindolin-1-one: A Representative Pathway

While a specific, detailed protocol for the synthesis of 5-Methoxyisoindolin-1-one is not extensively documented in peer-reviewed journals, its synthesis can be approached through established methodologies for creating the isoindolinone scaffold[3]. A common and effective strategy involves the cyclization of an ortho-substituted benzene derivative.

One plausible and efficient route begins with a starting material such as methyl 2-(bromomethyl)-5-methoxybenzoate. The intramolecular cyclization via amination with ammonia or a protected ammonia equivalent would lead to the formation of the γ-lactam ring, yielding the desired product. This pathway is advantageous due to the availability of the starting materials and the reliability of the cyclization step.

Caption: Plausible synthetic workflow for 5-Methoxyisoindolin-1-one.

Experimental Protocol (Representative)

-

Reaction Setup : To a solution of methyl 2-(bromomethyl)-5-methoxybenzoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add a base (e.g., potassium carbonate, 2-3 eq).

-

Amination/Cyclization : Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) to the mixture.

-

Reaction Monitoring : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup : Upon completion, cool the reaction mixture to room temperature. Filter off the solid base and wash with the solvent. Concentrate the filtrate under reduced pressure.

-

Extraction : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Remove the solvent in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-Methoxyisoindolin-1-one.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and characterization of the molecular structure. Although a complete set of publicly available, assigned spectra for this specific molecule is limited, we can predict the characteristic signals based on its functional groups and structural analogues.

Table 2: Predicted Spectroscopic Data for 5-Methoxyisoindolin-1-one

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ 7.5-7.8 (d, 1H): Aromatic proton ortho to the carbonyl group. δ 6.8-7.0 (m, 2H): Remaining two aromatic protons. δ 8.0-9.0 (br s, 1H): Lactam N-H proton (exchangeable with D₂O). δ 4.4-4.6 (s, 2H): Methylene (-CH₂-) protons of the lactam ring. δ 3.8-3.9 (s, 3H): Methoxy (-OCH₃) protons. | Chemical shifts are influenced by the electronic effects of the carbonyl, methoxy, and amide groups on the aromatic and aliphatic protons[4]. The N-H proton chemical shift can vary significantly with solvent and concentration. |

| ¹³C NMR | δ ~170: Lactam carbonyl carbon (C=O). δ ~160: Aromatic carbon attached to the methoxy group. δ 110-145: Remaining aromatic carbons. δ ~55: Methoxy carbon (-OCH₃). δ ~45: Methylene carbon (-CH₂-). | The chemical shifts are characteristic for the respective functional groups. The carbonyl carbon is significantly downfield, while the aliphatic carbons are upfield[5]. |

| IR Spectroscopy | ~3200 cm⁻¹ (broad): N-H stretching vibration of the lactam. ~1680 cm⁻¹ (strong): C=O (amide I band) stretching vibration of the lactam. ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250, 1030 cm⁻¹: C-O stretching vibrations of the methoxy group. | These absorption frequencies are highly characteristic of the functional groups present in the molecule[6][7][8]. The broadness of the N-H stretch is due to hydrogen bonding. |

| Mass Spectrometry | m/z 163: Molecular ion peak [M]⁺. m/z 134: Fragment corresponding to the loss of -CHO from the aromatic ring. m/z 132: Fragment corresponding to the loss of the methoxy radical (-•OCH₃). | The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns often involve the loss of stable neutral molecules or radicals from the parent ion[9][10]. |

Reactivity and Potential for Derivatization

The 5-Methoxyisoindolin-1-one scaffold possesses several reactive sites that can be exploited for further chemical modification, making it a valuable intermediate in synthetic chemistry.

-

N-Alkylation/Arylation : The lactam nitrogen can be deprotonated with a suitable base and subsequently reacted with various electrophiles (e.g., alkyl halides, aryl halides) to introduce substituents.

-

Electrophilic Aromatic Substitution : The electron-donating methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. These reactions would likely be directed to the positions ortho and para to the methoxy group.

-

Lactam Ring Opening : The amide bond of the lactam can be cleaved under strong acidic or basic hydrolytic conditions.

-

Reduction : The carbonyl group of the lactam can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding 5-methoxyisoindoline.

Applications in Research and Drug Development

The isoindolinone core is a "privileged structure" in medicinal chemistry, found in a multitude of natural products and synthetic compounds with a wide array of biological activities[11]. While specific pharmacological studies on 5-Methoxyisoindolin-1-one are not extensively reported, its structural motifs suggest several potential areas of investigation.

-

Scaffold for Library Synthesis : Due to its versatile reactivity, this molecule serves as an excellent starting point for the synthesis of compound libraries for high-throughput screening. Derivatives can be created by modifying the lactam nitrogen and the aromatic ring.

-

Analogues of Bioactive Molecules : Many isoindolinone-containing compounds exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects[12][13][14]. The introduction of a methoxy group at the 5-position can modulate the pharmacokinetic and pharmacodynamic properties of a parent compound, potentially leading to improved efficacy or selectivity[11]. For example, the position of a methoxy group on related indole-based anticancer compounds has been shown to switch the mechanism of cell death from methuosis to microtubule disruption[11].

-

Probe for Target Identification : As a structurally simple yet functionalized heterocyclic compound, it could be used in the development of chemical probes to investigate biological pathways.

The lack of extensive biological data for 5-Methoxyisoindolin-1-one itself presents an opportunity for novel research into its potential therapeutic applications.

Safety and Handling

As a chemical intermediate intended for research purposes, 5-Methoxyisoindolin-1-one should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Procedures:

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Spill Response : In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Methoxyisoindolin-1-one is a valuable heterocyclic compound with a well-defined molecular structure and known physicochemical properties. While detailed experimental protocols for its synthesis and specific biological activity data are not widely published, its structure represents a key pharmacophore. The synthetic accessibility and potential for diverse chemical modifications make it an attractive scaffold for medicinal chemistry campaigns and the development of novel functional materials. The predictive spectroscopic data provided in this guide serves as a valuable reference for researchers aiming to synthesize and characterize this compound, paving the way for future investigations into its potential applications.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).

- PubMed Central. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity.

- (n.d.).

- SpectraBase. (n.d.). 5-Methoxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one - Optional[Vapor Phase IR] - Spectrum.

- ChemicalBook. (n.d.). 5-methoxy-2,3-dihydro-isoindol-1-one(22246-66-8) 1h nmr.

- ResearchGate. (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6.

-

Erhardt, P. W., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 123, 858-872. [Link]

- ChemicalBook. (n.d.). 5-Methoxyindole(1006-94-6) 13C NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- ResearchGate. (n.d.). A) 1 H-NMR Spectrum of compound 5', B) 1 H-NMR Spectrum of compound 5, C) D 2 O Exchange spectrum of compound 5.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

- Sigma-Aldrich. (n.d.). 5-Methoxyisoindolin-1-one.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- (n.d.). 1 H NMR Spectroscopy.

- (n.d.). Table of Characteristic IR Absorptions.

- ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- (2011). Ion fragmentation of small molecules in mass spectrometry.

- (2009). Ion fragmentation of small molecules in mass spectrometry.

- Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2).

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- MDPI. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.

-

Phillips, O. A., et al. (2015). Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. European Journal of Medicinal Chemistry, 106, 104-114. [Link]

- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- PubMed Central. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

- MDPI. (n.d.). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines.

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Methoxyisoindolin-1-one: A Key Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Methoxyisoindolin-1-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The isoindolinone scaffold is a recurring motif in a multitude of biologically active molecules, and the introduction of a methoxy group at the 5-position offers a strategic point for molecular modification and optimization of pharmacokinetic and pharmacodynamic properties. This document delves into the chemical identity, physicochemical properties, plausible synthetic routes, and critical role of 5-Methoxyisoindolin-1-one as a versatile building block in medicinal chemistry. We will explore its relevance in the synthesis of targeted therapies and discuss the analytical techniques essential for its characterization.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of isoindolinone have demonstrated a remarkable range of therapeutic applications, including anti-inflammatory, antipsychotic, sedative, antioxidant, and potent anti-cancer properties.[3][4]

5-Methoxyisoindolin-1-one, in particular, serves as a valuable intermediate. The methoxy group at the 5-position is not merely a simple substituent; it electronically modulates the aromatic ring and provides a handle for further chemical transformations, such as demethylation to a phenol for subsequent derivatization. This strategic placement allows for the fine-tuning of a molecule's binding affinity, selectivity, and metabolic stability, which are critical parameters in the drug discovery and development process.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of 5-Methoxyisoindolin-1-one is paramount for its effective use in synthesis and research.

| Property | Value | Source |

| IUPAC Name | 5-methoxy-2,3-dihydroisoindol-1-one | Sigma-Aldrich |

| Synonyms | 5-Methoxyisoindolin-1-one | Sigma-Aldrich |

| CAS Number | 22246-66-8 | Sigma-Aldrich |

| Molecular Formula | C₉H₉NO₂ | Sigma-Aldrich |

| Molecular Weight | 163.17 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich |

Synthesis Methodologies: A Rational Approach

While a specific, detailed, step-by-step protocol for the synthesis of 5-Methoxyisoindolin-1-one is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established methodologies for constructing the isoindolinone core. Two primary retrosynthetic approaches are considered here, starting from readily available precursors.

Approach 1: From 4-Methoxyphthalic Anhydride

This approach leverages the reactivity of phthalic anhydrides with ammonia or an ammonia equivalent, followed by a selective reduction.

Caption: Plausible synthesis of 5-Methoxyisoindolin-1-one from 4-Methoxyphthalic anhydride.

Experimental Protocol (Proposed):

-

Step 1: Synthesis of 4-Methoxyphthalimide.

-

To a solution of 4-methoxyphthalic anhydride in a high-boiling polar solvent such as glacial acetic acid, add a source of ammonia (e.g., ammonium carbonate or aqueous ammonia).

-

Heat the reaction mixture to reflux for several hours to facilitate the initial amidation followed by cyclodehydration to form the imide.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the 4-methoxyphthalimide.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

-

Step 2: Selective Reduction to 5-Methoxyisoindolin-1-one.

-

The selective reduction of one of the two carbonyl groups of the phthalimide is a critical step. This can be achieved using various reducing agents.

-

Method A (Zinc/Acetic Acid): Suspend the 4-methoxyphthalimide in glacial acetic acid. Add zinc dust portion-wise while stirring. The reaction is typically exothermic and should be controlled. This classic method is effective for the reduction of one imide carbonyl.

-

Method B (Sodium Borohydride with a Lewis Acid): In an inert solvent like THF, treat the 4-methoxyphthalimide with sodium borohydride in the presence of a Lewis acid (e.g., BF₃·OEt₂ or AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens, rendering it more electrophilic and susceptible to hydride attack.

-

After the reduction is complete (monitored by TLC), quench the reaction carefully with water or a mild acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 5-Methoxyisoindolin-1-one.

-

Causality Behind Experimental Choices: The choice of a high-boiling solvent in the first step ensures that the dehydration to the imide proceeds to completion. The selective reduction in the second step is crucial; harsh reducing agents like lithium aluminum hydride would likely reduce both carbonyl groups and the lactam ring. The use of zinc in acetic acid or a moderated borohydride system provides the necessary selectivity.

Approach 2: Reductive Amination of 2-Formyl-4-methoxybenzoic Acid

This alternative strategy involves the formation of the lactam ring through a reductive amination pathway.[5][6]

Caption: Synthesis via reductive amination of 2-formyl-4-methoxybenzoic acid.

Experimental Protocol (Proposed):

-

One-Pot Reductive Amination and Lactamization.

-

Dissolve 2-formyl-4-methoxybenzoic acid in a suitable solvent, such as methanol or ethanol.

-

Add an ammonia source, like ammonium acetate or a solution of ammonia in methanol. This will form the imine or iminium ion in situ.

-

Introduce a reducing agent that is stable under mildly acidic or neutral conditions, such as sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

-

The reduction of the imine to the amine is followed by spontaneous intramolecular cyclization (lactamization) to form the thermodynamically stable five-membered lactam ring.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up the reaction by removing the catalyst (if applicable) by filtration and evaporating the solvent.

-

Purify the residue by column chromatography to yield 5-Methoxyisoindolin-1-one.

-

Causality Behind Experimental Choices: The one-pot nature of this reaction is highly efficient. The choice of a mild reducing agent like NaBH₃CN is key, as it selectively reduces the iminium ion in the presence of the carboxylic acid and the aromatic ring. Catalytic hydrogenation is another green and effective alternative. The spontaneous lactamization is driven by the proximity of the newly formed amine and the carboxylic acid groups.

Spectroscopic Characterization

Accurate structural elucidation is dependent on a combination of spectroscopic techniques. Below are the expected spectral data for 5-Methoxyisoindolin-1-one, based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the isoindolinone ring, the methoxy protons, and the N-H proton.

-

Aromatic Protons (3H): These will appear in the aromatic region (typically δ 6.8-7.8 ppm). Due to the substitution pattern, we would expect three signals: a doublet, a doublet of doublets, and a singlet or a narrow doublet.

-

Methylene Protons (-CH₂-) (2H): A singlet is expected for the two equivalent protons of the CH₂ group, likely in the range of δ 4.3-4.6 ppm.

-

Methoxy Protons (-OCH₃) (3H): A sharp singlet for the three equivalent methoxy protons, typically around δ 3.8-3.9 ppm.

-

Amide Proton (-NH-) (1H): A broad singlet, the chemical shift of which can be variable depending on the solvent and concentration, but is often observed in the region of δ 8.0-9.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=O (Lactam) | 168-172 |

| Aromatic C-O | 160-165 |

| Aromatic C (quaternary) | 135-145 |

| Aromatic C-H | 110-130 |

| -CH₂- | 45-50 |

| -OCH₃ | 55-60 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 (broad) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=O (lactam) | Stretch | 1670-1700 (strong) |

| C=C (aromatic) | Stretch | 1580-1620 |

| C-O (aryl ether) | Stretch | 1230-1270 |

| C-N | Stretch | 1180-1220 |

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 163. The fragmentation pattern would likely involve the loss of characteristic neutral fragments.

-

[M - H]⁺ (m/z 162): Loss of a hydrogen radical.

-

[M - CO]⁺ (m/z 135): Loss of carbon monoxide from the lactam carbonyl.

-

[M - OCH₃]⁺ (m/z 132): Loss of a methoxy radical.

-

[M - CH₂O]⁺ (m/z 133): Loss of formaldehyde from the methoxy group.

Applications in Drug Discovery: A Gateway to Targeted Therapies

The isoindolinone scaffold is a cornerstone in the development of modern therapeutics, particularly in oncology. While 5-Methoxyisoindolin-1-one itself is an intermediate, its derivatives are of immense interest. The isoindolinone core is present in several approved tyrosine kinase inhibitors (TKIs), which are a class of targeted cancer therapies.

The Isoindolinone Scaffold in Tyrosine Kinase Inhibitors

Several successful TKI drugs, such as Pazopanib , Lenvatinib , and Axitinib , feature complex heterocyclic systems, and the principles of their synthesis often involve building upon or creating heterocyclic cores.[3][4][7][8][9][10][11][12][13][14][15][16][17][18][19] Although the direct use of 5-Methoxyisoindolin-1-one in the synthesis of these specific drugs is not explicitly reported in their primary synthesis routes, its structural similarity and the importance of the isoindolinone pharmacophore highlight its potential as a starting point for the discovery of novel TKIs.

The general role of the isoindolinone moiety in such drugs is to act as a rigid scaffold that correctly positions other pharmacophoric elements, such as hydrogen bond donors and acceptors, and hydrophobic groups, for optimal binding to the ATP-binding pocket of the target kinase.

Signaling Pathways Targeted by Isoindolinone-Based Drugs

The diagram below illustrates the general mechanism of action of TKIs that could be developed from isoindolinone scaffolds. These inhibitors typically target the ATP-binding site of receptor tyrosine kinases (RTKs) like VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial for tumor angiogenesis and growth.

Caption: General mechanism of action of tyrosine kinase inhibitors (TKIs).

Isoindolinones as Histone Deacetylase (HDAC) Inhibitors

Recent research has also highlighted the potential of isoindolinone derivatives as potent inhibitors of histone deacetylases (HDACs).[7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers. The development of novel HDAC inhibitors is a very active area of cancer research, and the isoindolinone scaffold has emerged as a promising template for the design of such inhibitors.

Conclusion and Future Perspectives

5-Methoxyisoindolin-1-one is a strategically important molecule in the field of medicinal chemistry. Its straightforward, albeit not widely published, synthesis from common starting materials, combined with the proven therapeutic relevance of the isoindolinone scaffold, makes it a valuable asset for drug discovery programs. The methoxy group provides a key point of diversification, allowing for the generation of libraries of analogues for structure-activity relationship (SAR) studies.

Future research will likely focus on the development of novel, efficient, and scalable synthetic routes to 5-Methoxyisoindolin-1-one and its derivatives. Furthermore, the exploration of this scaffold in the design of inhibitors for a broader range of biological targets beyond kinases and HDACs is a promising avenue for the discovery of new therapeutics to address unmet medical needs. As our understanding of the molecular basis of diseases deepens, the versatility of building blocks like 5-Methoxyisoindolin-1-one will continue to be instrumental in the creation of the next generation of targeted medicines.

References

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Synthesis Methods of Lenvatinib Mesylate API. Qingmu Pharmaceutical. [Link]

-

Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. [Link]

- Process for the preparation of Pazopanib or a pharmaceutically acceptable salt thereof.

-

A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. PubMed. [Link]

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI. [Link]

-

AXITINIB. New Drug Approvals. [Link]

-

The Synthesis and Application of Axitinib: A Chemical Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

-

1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ResearchGate. [Link]

-

The chemistry of isoindole natural products. National Institutes of Health. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Mass spectral interpretation. Wikipedia. [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Interpreting C-13 NMR Spectra. Chemguide. [Link]

-

Interpreting Infrared Spectra. Specac. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. Michigan State University. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

-

Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. National Institutes of Health. [Link]

-

Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. qingmupharm.com [qingmupharm.com]

- 9. rroij.com [rroij.com]

- 10. medkoo.com [medkoo.com]

- 11. patents.justia.com [patents.justia.com]

- 12. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 13. Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 14. A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. nbinno.com [nbinno.com]

- 19. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]

Introduction: The Significance of the Isoindolin-1-one Scaffold

An In-Depth Technical Guide to the Synthesis of 5-Methoxyisoindolin-1-one Derivatives

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a privileged heterocyclic motif frequently encountered in natural products and pharmaceutically active compounds.[1][2][3] Its structural rigidity and capacity for diverse substitution patterns have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[3][4][5] The incorporation of a methoxy group at the 5-position specifically modulates the scaffold's electronic and lipophilic properties, often enhancing metabolic stability and target binding affinity, making 5-methoxyisoindolin-1-one a key building block for drug discovery.

This guide provides a detailed exploration of robust and modern synthetic pathways for accessing 5-methoxyisoindolin-1-one derivatives. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles and causal relationships behind key experimental choices. We will dissect three prominent strategies: transition-metal-catalyzed C-H activation, reductive amidation of ortho-substituted benzaldehydes, and directed ortho-lithiation. Each section includes a discussion of the mechanism, a detailed experimental protocol, and a comparative analysis to guide methodology selection for researchers and drug development professionals.

Pathway 1: Transition-Metal-Catalyzed C-H Activation and Annulation

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic efficiency and atom economy.[2] For isoindolinone synthesis, this approach typically involves an amide-directed ortho-C-H activation, followed by annulation with a coupling partner. Rhodium and Palladium catalysts are particularly effective for this transformation.[2][6]

Scientific Principle & Rationale

This strategy leverages a directing group, typically a part of the N-substituent on a benzamide, to position a transition metal catalyst in proximity to a specific C-H bond on the aromatic ring. This proximity facilitates oxidative addition of the metal into the C-H bond, forming a metallacyclic intermediate. This intermediate then undergoes migratory insertion with a coupling partner (e.g., an olefin), followed by reductive elimination to forge the new heterocyclic ring and regenerate the active catalyst.

The choice of catalyst is critical. Rhodium complexes like [{RhCl2Cp*}2] are highly effective for coupling with a broad range of olefins, including electron-deficient ones.[2] Palladium catalysts, such as Pd/C, can facilitate intramolecular dehydrogenative C-H amidation, offering an advantage in certain contexts by not requiring a stoichiometric oxidant.[6]

Visualizing the C-H Activation Pathway

Caption: Generalized catalytic cycle for transition-metal-mediated C-H activation/annulation.

Detailed Experimental Protocol: Rhodium-Catalyzed Synthesis

This protocol describes the synthesis of a 3-substituted 5-methoxyisoindolin-1-one via annulation of an N-benzoyl sulfonamide with an olefin, a method known for its high efficiency.[2]

-

Reagent Preparation: To an oven-dried Schlenk tube, add N-(4-methoxybenzoyl)benzenesulfonamide (1.0 mmol, 1.0 equiv), the desired olefin (e.g., ethyl acrylate, 2.0 mmol, 2.0 equiv), [{RhCl2Cp*}2] (0.025 mmol, 2.5 mol%), and Cu(OAc)2 (2.0 mmol, 2.0 equiv) as an oxidant.

-

Reaction Setup: Evacuate and backfill the tube with argon three times.

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (5.0 mL) via syringe.

-

Heating: Seal the tube and place it in a preheated oil bath at 100 °C.

-

Monitoring: Stir the reaction mixture for 12 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3-substituted 5-methoxyisoindolin-1-one derivative.

Pathway 2: Reductive Amination and Intramolecular Amidation

This classical yet highly effective pathway constructs the isoindolinone core by first forming an imine from an aldehyde and an amine, followed by cyclization. It is particularly useful for synthesizing N-substituted derivatives where the substituent is introduced via the amine starting material.[7]

Scientific Principle & Rationale

The synthesis begins with a bifunctional starting material, 2-formyl-4-methoxybenzoic acid. The aldehyde group undergoes condensation with a primary amine to form a Schiff base (imine). This intermediate is then subjected to a reduction, which can be achieved catalytically (e.g., H₂/Pt) or with a chemical reducing agent.[7] The resulting secondary amine is perfectly positioned to undergo a spontaneous or catalyzed intramolecular amidation with the adjacent carboxylic acid group, closing the five-membered lactam ring to form the final product.

The choice of catalyst and conditions is key to the success of this one-pot reaction. Ultrathin platinum nanowires have been reported to be highly efficient catalysts for this reductive C-N coupling and amidation under mild conditions (1 bar H₂), showcasing the power of modern catalyst design in refining classical transformations.[7]

Visualizing the Reductive Amination Pathway

Caption: Reaction sequence for reductive amination followed by intramolecular amidation.

Detailed Experimental Protocol: Platinum-Catalyzed One-Pot Synthesis

This protocol is adapted from methodologies using highly active platinum catalysts for the synthesis of N-substituted isoindolinones.[7]

-

Reagent Preparation: In a round-bottom flask, dissolve 2-formyl-4-methoxybenzoic acid (1.0 mmol, 1.0 equiv) and the desired primary amine (e.g., benzylamine, 1.1 mmol, 1.1 equiv) in ethanol (10 mL).

-

Catalyst Addition: Add the platinum catalyst (e.g., ultrathin Pt nanowires, ~1 mol% or 5 wt% Pt/C).

-

Reaction Setup: Fit the flask with a hydrogen balloon (ensuring a 1 atm H₂ atmosphere).

-

Reaction: Stir the suspension vigorously at room temperature for 8-12 hours.

-

Monitoring: Check for the disappearance of starting materials using TLC.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Pathway 3: Directed Ortho-Lithiation and Cyclization

This powerful organometallic strategy allows for the synthesis of 3-substituted isoindolinones in a one-pot fashion by creating a highly reactive nucleophilic intermediate on the aromatic ring.[8]

Scientific Principle & Rationale

The synthesis utilizes an N'-benzyl-N,N-dimethylurea as the starting material. The urea moiety acts as an excellent directed metalation group (DMG). Treatment with a strong, sterically hindered base like tert-butyllithium (t-BuLi) at low temperature selectively deprotonates the ortho position to the urea group on the benzyl ring. This generates a potent aryllithium nucleophile. This intermediate is then quenched with an electrophile (e.g., an alkyl halide, aldehyde, or ketone), which introduces the desired substituent at what will become the 3-position of the isoindolinone. Upon warming or aqueous workup, the lithiated nitrogen attacks the urea's carbonyl group, leading to intramolecular cyclization and elimination of dimethylamine to furnish the final 3-substituted isoindolin-1-one.[8] The entire sequence—lithiation, substitution, and cyclization—occurs in a single pot.

Visualizing the Lithiation-Cyclization Pathway

Caption: One-pot synthesis via directed ortho-lithiation, substitution, and cyclization.

Detailed Experimental Protocol: One-Pot Lithiation Synthesis

This protocol is based on the one-pot synthesis of 3-substituted isoindolin-1-ones from N'-benzyl-N,N-dimethylureas.[8]

-

Reagent Preparation: Dissolve N'-(4-methoxybenzyl)-N,N-dimethylurea (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF) (10 mL) in an oven-dried, argon-flushed flask.

-

Lithiation: Cool the solution to 0 °C in an ice bath. Add t-BuLi (3.3 mmol, 3.3 equiv, typically a 1.7 M solution in pentane) dropwise over 10 minutes. Stir the resulting deep-colored solution at 0 °C for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (e.g., 1-bromobutane, 1.2 mmol, 1.2 equiv) dropwise at 0 °C. Allow the reaction to stir for an additional 2-3 hours at this temperature.

-

Cyclization/Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the 3-butyl-5-methoxyisoindolin-1-one.

Comparative Summary of Synthetic Pathways

| Parameter | Transition-Metal C-H Activation[1][2][6] | Reductive Amination[1][7] | Directed Ortho-Lithiation[8] |

| Starting Materials | N-Substituted 4-methoxybenzamides, Olefins | 2-Formyl-4-methoxybenzoic acid, Amines | N'-(4-methoxybenzyl)-N,N-dimethylureas, Electrophiles |

| Key Reagents/Catalyst | [{RhCl₂Cp*}₂] or Pd/C, Cu(OAc)₂ (oxidant) | H₂ with Pt/C or Pt nanowires | t-BuLi (strong base) |

| Typical Temperature | 100 °C | Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 12 hours | 8-12 hours | 3-4 hours |

| Reported Yield Range | Up to 95% | Up to 94% | High yields reported |

| Key Advantages | High efficiency, broad substrate scope, atom economy. | Mild conditions, inexpensive starting materials, one-pot. | Excellent for 3-substitution, one-pot, high yields. |

| Key Disadvantages | Expensive metal catalysts, sometimes requires oxidant. | Catalyst may be sensitive, limited to N-substitution. | Requires strictly anhydrous conditions, strong base. |

Conclusion

The synthesis of 5-methoxyisoindolin-1-one derivatives can be accomplished through several effective and robust strategies. Modern transition-metal-catalyzed C-H activation offers an elegant and highly efficient route with broad substrate compatibility. For straightforward N-substituted analogs, the classical reductive amination pathway provides a mild and reliable one-pot method. Finally, for targeted synthesis of 3-substituted derivatives, directed ortho-lithiation stands out as a powerful and rapid one-pot procedure. The selection of the optimal pathway depends on the desired substitution pattern, available starting materials, and the specific requirements for scale and efficiency in a research or drug development setting. Each method provides a self-validating system with clear causal links between reagent choice and reaction outcome, empowering chemists to construct these valuable scaffolds with precision and confidence.

References